(1S)-1-(4-azepan-1-ylphenyl)ethanol (1S)-1-(4-azepan-1-ylphenyl)ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17629750
InChI: InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m0/s1
SMILES:
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol

(1S)-1-(4-azepan-1-ylphenyl)ethanol

CAS No.:

Cat. No.: VC17629750

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-(4-azepan-1-ylphenyl)ethanol -

Specification

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
IUPAC Name (1S)-1-[4-(azepan-1-yl)phenyl]ethanol
Standard InChI InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m0/s1
Standard InChI Key ZHXXYKCOAAVASV-LBPRGKRZSA-N
Isomeric SMILES C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)O
Canonical SMILES CC(C1=CC=C(C=C1)N2CCCCCC2)O

Introduction

Chemical Identity and Molecular Characteristics

(1S)-1-(4-Azepan-1-ylphenyl)ethanol belongs to the class of aryl-azepane alcohols. Its IUPAC name, (1S)-1-[4-(azepan-1-yl)phenyl]ethanol, reflects the stereochemistry at the chiral carbon (C1) and the substitution pattern on the benzene ring . Key molecular descriptors include:

PropertyValue
Molecular FormulaC14H21NO\text{C}_{14}\text{H}_{21}\text{NO}
Molecular Weight219.32 g/mol
XLogP32.8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds2
Topological Polar SA23.5 Ų

Table 1: Computed physicochemical properties .

The compound’s SMILES notation, C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)O\text{C}[C@@H](\text{C}_1=\text{CC}=\text{C}(\text{C}=\text{C}_1)\text{N}_2\text{CCCCCC}_2)\text{O}, encodes its stereochemistry and connectivity . Chirality arises from the (1S) configuration, which influences its interactions with biological targets and synthetic reactivity.

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of (1S)-1-(4-azepan-1-ylphenyl)ethanol typically proceeds via nucleophilic aromatic substitution (SNAr) or catalytic asymmetric reduction. A notable method involves the reaction of (4-azepan-1-ylphenyl)ethan-1-one with a chiral reducing agent:

Procedure (adapted from Watson et al. ):

  • Substrate: (4-Azepan-1-ylphenyl)ethan-1-one (26586-40-3).

  • Reduction: Use of (R)-CBS (Corey-Bakshi-Shibata) catalyst for enantioselective reduction.

  • Conditions: Dimethyl sulfoxide (DMSO), 115°C, inert atmosphere, 16 hours.

  • Yield: 71% .

This route achieves high enantiomeric excess (ee) by leveraging chiral catalysts to control the stereochemistry at C1.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency. Key parameters include:

  • Temperature: 100–120°C.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps.

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) .

Structural and Stereochemical Analysis

X-ray Crystallography

While crystallographic data for the (1S)-enantiomer is limited, its analog (1R)-1-(4-azepan-1-ylphenyl)ethanol reveals:

  • Bond Angles: C1-O-H ≈ 108°.

  • Dihedral Angles: Azepane ring adopts a chair-like conformation.

Spectroscopic Characterization

  • NMR:

    • 1HNMR^1\text{H} \text{NMR}: δ 1.50–1.70 (m, 8H, azepane), 4.80 (q, 1H, CHOH).

    • 13CNMR^{13}\text{C} \text{NMR}: δ 70.2 (C1), 126.5–144.8 (aromatic carbons).

  • IR: νOH\nu_{\text{OH}} = 3350 cm⁻¹, νC-O\nu_{\text{C-O}} = 1100 cm⁻¹.

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor to:

  • Dopamine D3 Receptor Ligands: Azepane moieties enhance blood-brain barrier permeability.

  • Antiviral Agents: Structural analogs inhibit viral proteases via hydrogen bonding.

Asymmetric Catalysis

Chiral (1S)-alcohols are utilized as ligands in transition-metal catalysis. For example:

  • Ru-Complexes: Enantioselective hydrogenation of ketones (up to 95% ee).

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